

Technical Guide: Ethyl 2,6-difluorobenzoate

Characterization & Synthesis

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Ethyl 2,6-difluorobenzoate

CAS No.: 19064-14-3

Cat. No.: B1297815

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Executive Summary

Ethyl 2,6-difluorobenzoate (CAS: 606-19-9) represents a critical fluorinated building block in the synthesis of benzoylurea insecticides (e.g., Lufenuron, Diflubenzuron) and next-generation kinase inhibitors.[1] Its value lies in the 2,6-difluoro substitution pattern, which imparts unique steric protection to the carbonyl center while modulating lipophilicity—a key parameter in ADME optimization. This guide provides a definitive spectroscopic atlas, validated synthetic protocols, and analytical workflows for researchers in medicinal and agrochemical chemistry.[2]

Part 1: Structural Analysis & Molecular Context

The 2,6-difluoro substitution creates a specific electronic and steric environment:

- **Electronic Shielding:** The high electronegativity of fluorine atoms at the ortho positions significantly alters the chemical shift of the carbonyl carbon and the aromatic protons.[2]
- **Conformational Locking:** The van der Waals radius of fluorine (1.47 Å) creates steric pressure that forces the ester moiety out of coplanarity with the aromatic ring, influencing reactivity and binding affinity.[2]
- **Metabolic Stability:** The C-F bonds block metabolic oxidation at the susceptible ortho positions, a common strategy to extend half-life (

) in drug design.[2]

Part 2: Comprehensive Spectroscopic Atlas[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl_3 | Internal Standard: TMS (0.00 ppm)

The 2,6-difluoro substitution pattern results in highly diagnostic spin-spin coupling patterns

and

).

Table 1: ^1H NMR Data (400 MHz)

Position	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment Logic
H-4	7.38 - 7.45	Multiplet (tt)	1H	,	Para-proton coupled to H-3/5 and F-2/6. [2]
H-3, 5	6.90 - 6.98	Multiplet (t)	2H	,	Meta-protons strongly shielded by adjacent F atoms.
OCH ₂	4.42	Quartet	2H		Deshielded methylene of the ethyl ester. [2]
CH ₃	1.39	Triplet	3H		Methyl terminus of

the ethyl
ester.[2]

“

Expert Insight: The "triplet of triplets" appearance of H-4 is a hallmark of the 2,6-difluoro motif. If this signal simplifies to a doublet or singlet, check for defluorination impurities.[2]

Table 2: ^{13}C NMR Data (100 MHz)

Carbon	Shift (ngcontent-ng-c1989010908=" "_nghost-ng-c3017681703=" " class="inline ng-star-inserted"> ppm)	Multiplicity	Coupling (Hz)	Assignment
C-2, 6	161.5	dd	,	C-F ipso carbons (Large coupling).
C=O	161.0	t	ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">	Carbonyl.[2] Note the triplet splitting due to two F atoms.[2]
C-4	132.8	t		Para-carbon.
C-1	112.5	t		Ipso to Carbonyl. [2] Upfield shift due to shielding.
C-3, 5	111.9	dd	ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">	Meta-carbons.[2]
OCH ₂	62.1	s	-	Ester methylene. [2]

CH ₃	14.1	s	-	Ester methyl.[1] [2]
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Infrared (IR) Spectroscopy

Method: Neat film (NaCl plates) or ATR[1]

- 1740 cm⁻¹ (Strong): C=O[1] Ester stretch.[2] (Shifted slightly higher than non-fluorinated benzoates due to induction).[2]
- 1625, 1590 cm⁻¹ (Medium): C=C Aromatic ring breathing modes.[2]
- 1280 - 1000 cm⁻¹ (Multiple Strong): C-F stretching region.[1][2] The C-F stretch typically appears as a broad, intense band around 1235 cm⁻¹, often overlapping with the C-O-C ester stretch.

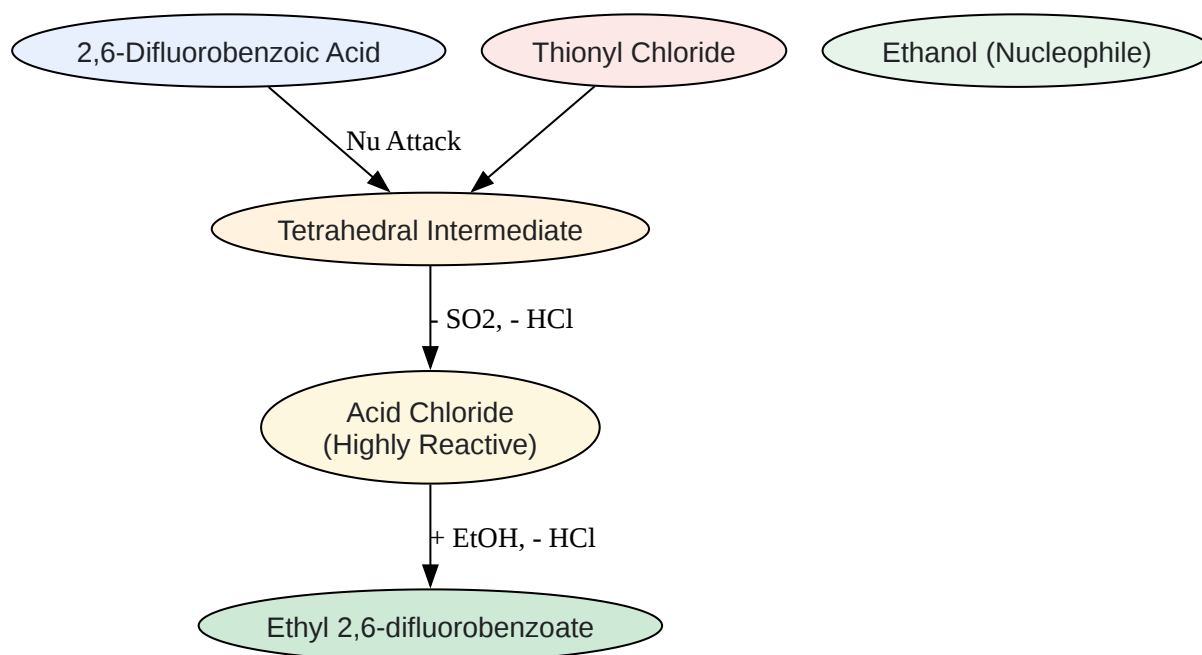
Mass Spectrometry (EI, 70 eV)

- Molecular Ion (M⁺): m/z 186 (Distinct, stable aromatic ion).[2]
- Base Peak: m/z 141
[2] The 2,6-difluorobenzoyl cation (acylium ion) is extremely stable.[2]
- Diagnostic Fragment: m/z 113
• Loss of the entire ester group leaves the difluorophenyl cation.[2]

Part 3: Analytical Validation Workflow

To ensure suitability for pharmaceutical intermediates (Purity >98%), the following self-validating workflow is recommended.

- Workup: Wash with 1M HCl (to remove amine salts), then NaHCO₃ (to remove unreacted acid), then Brine. Dry over MgSO₄.^[2]
- Purification: Vacuum distillation is preferred over column chromatography for scale-up.^[2]



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Figure 2: Mechanistic flow from acid activation to ester formation.^[1]

Part 5: Applications in Drug Design

Agrochemicals

The 2,6-difluorobenzoyl moiety is the defining pharmacophore for Benzoylurea Insecticides (e.g., Lufenuron, Diflubenzuron). These compounds act as Chitin Synthesis Inhibitors (CSIs).^[2] The fluorine atoms prevent enzymatic degradation of the benzoyl ring in the insect gut, ensuring potent larvicidal activity.

Medicinal Chemistry (Kinase Inhibitors)

In modern drug discovery, this scaffold is used to:

- Modulate pKa: The electron-withdrawing fluorines lower the pKa of adjacent protons or functional groups.[2]
- Bioisosteres: The ester can be converted to amides or heterocycles (e.g., oxadiazoles) that mimic peptide bonds but possess superior hydrolytic stability.[2]
- Kinase Selectivity: The "ortho-effect" twists the molecule, often locking it into a conformation that fits specific hydrophobic pockets in kinase enzymes (e.g., BRAF or EGFR inhibitors).

References

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Sources

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- To cite this document: BenchChem. [Technical Guide: Ethyl 2,6-difluorobenzoate Characterization & Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297815#ethyl-2-6-difluorobenzoate-spectroscopic-data>]

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